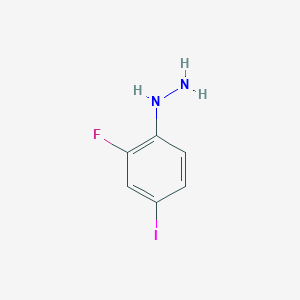

(2-Fluoro-4-iodophenyl)hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2-Fluoro-4-iodophenyl)hydrazine” is a chemical compound with the molecular formula C6H6FIN2 . It has an average mass of 252.028 Da and a monoisotopic mass of 251.955963 Da .

Synthesis Analysis

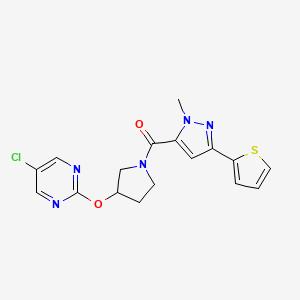

The synthesis of compounds similar to “(2-Fluoro-4-iodophenyl)hydrazine” has been described in the literature . For instance, the synthesis of trametinib, an anti-cancer drug, involves the condensation of 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4-(1H,3H)-dione with 2-methyl malonic acid in the presence of acetic anhydride .Molecular Structure Analysis

The molecular structure of “(2-Fluoro-4-iodophenyl)hydrazine” consists of a six-membered carbon ring with two substituents: a fluorine atom at the 2-position and an iodine atom at the 4-position . Attached to the ring is a hydrazine group, which consists of two nitrogen atoms linked by a single bond .Chemical Reactions Analysis

Hydrazine compounds, such as “(2-Fluoro-4-iodophenyl)hydrazine”, can undergo a variety of chemical reactions. For example, they can react with carbonyls to form hydrazones, a process that is similar to imine formation .Applications De Recherche Scientifique

Environmental Sensing and Monitoring

The synthesis of hydrazine derivatives has paved the way for the development of innovative environmental monitoring tools. For instance, fluorescent probes have been designed for the detection of hydrazine in water and biological samples. These probes, which utilize mechanisms like intramolecular charge transfer (ICT), offer advantages like high sensitivity, selectivity, and the ability to provide visualization via fluorescence imaging. The creation of such probes has enabled the detection of hydrazine in complex environments, highlighting their potential in environmental protection and public health (Zhu et al., 2019, Jung et al., 2019).

Biomedical Research

Hydrazine derivatives have been explored for their biomedical potentials, such as in the development of novel compounds with antimicrobial properties. For instance, (4-(4-iodophenyl)thiazol-2-yl)hydrazine derivatives have shown promising inhibitory activity against certain strains of Candida, including Candida albicans and Candida krusei. This discovery underscores the potential of hydrazine derivatives in creating more effective treatments against fungal infections (Secci et al., 2012).

Chemical Synthesis and Industrial Applications

Safety and Hazards

Propriétés

IUPAC Name |

(2-fluoro-4-iodophenyl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FIN2/c7-5-3-4(8)1-2-6(5)10-9/h1-3,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZXGRATHPBWRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-4-iodophenyl)hydrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide](/img/structure/B2444108.png)

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B2444109.png)

![N-(2-(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2444111.png)

![Methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate](/img/structure/B2444112.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2444113.png)

![1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2444117.png)

![N-[2-[butyl(ethyl)sulfamoyl]ethyl]benzamide](/img/structure/B2444122.png)